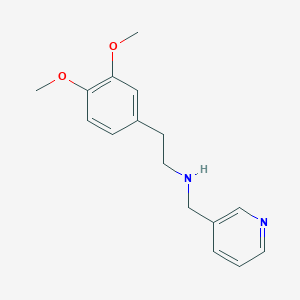

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-19-15-6-5-13(10-16(15)20-2)7-9-18-12-14-4-3-8-17-11-14/h3-6,8,10-11,18H,7,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTUGLXMPJZNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365785 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356093-05-5 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is a substituted phenethylamine derivative of significant interest in the fields of medicinal chemistry and neuropharmacology. Its molecular architecture, featuring a dimethoxylated phenyl ring linked to an ethanamine backbone with a pyridin-3-ylmethyl substituent on the nitrogen atom, positions it as a compelling candidate for investigation. The phenethylamine scaffold is a cornerstone of many neuroactive compounds, including neurotransmitters and psychoactive drugs. The incorporation of the pyridinyl moiety introduces unique electronic and steric properties, potentially influencing its interaction with biological targets. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, detailed analytical characterization, and a discussion of its potential biological activities and applications.

Physicochemical Properties

The fundamental physicochemical properties of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine are summarized in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 356093-05-5 | [1][2] |

| Molecular Formula | C16H20N2O2 | [1][2] |

| Molecular Weight | 272.34 g/mol | [1][2] |

| Boiling Point | 415.5°C at 760 mmHg | [1] |

| Density | 1.091 g/cm³ | [1] |

| Refractive Index | 1.554 | [1] |

| Appearance | Expected to be an oil or low-melting solid | Inferred |

Proposed Synthesis and Characterization

A robust and widely applicable method for the synthesis of secondary amines such as 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.

Synthesis Workflow

Caption: Proposed synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine via reductive amination.

Experimental Protocol: Reductive Amination

Materials:

-

3,4-Dimethoxyphenylacetaldehyde

-

3-Pyridinemethanamine (3-Picolylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxyphenylacetaldehyde (1.0 eq) and 1,2-dichloroethane (DCE) to form a solution.

-

Amine Addition: Add 3-pyridinemethanamine (1.0-1.2 eq) to the solution. If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE. Add this slurry portion-wise to the reaction mixture. Caution: Gas evolution (hydrogen) may occur.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE or DCM (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the dimethoxyphenyl and pyridinyl rings. The two methoxy groups on the phenyl ring will appear as singlets around 3.8 ppm. The methylene protons of the ethyl bridge and the pyridinylmethyl group will likely appear as triplets or complex multiplets in the 2.5-4.0 ppm region. The N-H proton of the secondary amine may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons of both heterocyclic and carbocyclic rings. The carbons of the methoxy groups will resonate around 55-56 ppm. The aliphatic carbons of the ethyl and methyl linkers will appear in the upfield region of the spectrum.

2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 273.16. The fragmentation pattern in MS/MS analysis will likely involve cleavage at the benzylic C-N bond, leading to characteristic fragment ions corresponding to the pyridin-3-ylmethyl cation (m/z 92.06) and the 2-(3,4-dimethoxyphenyl)ethylaminium radical cation or related fragments. Phenethylamine derivatives are known to undergo fragmentation through the loss of ammonia or the amine substituent.

3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ characteristic of a secondary amine.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=C and C=N Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): Strong bands in the 1200-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) regions.

Potential Biological Activity and Applications

The structural similarity of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine to known neuroactive compounds suggests several avenues for pharmacological investigation. The phenethylamine core is a well-established pharmacophore for interacting with monoamine neurotransmitter systems.

Potential Signaling Pathways

Caption: Potential biological targets and downstream effects of the title compound.

-

Serotonin and Dopamine Receptor Modulation: N-benzylphenethylamines are known to exhibit high affinity for serotonin receptors, particularly the 5-HT₂A subtype.[3][4] The title compound, with its pyridinylmethyl group acting as a bioisostere of the benzyl group, may also interact with these receptors, potentially acting as an agonist or antagonist. Similarly, the phenethylamine scaffold is a key feature of dopamine receptor ligands, suggesting that this compound could modulate dopaminergic signaling.[5][6]

-

Monoamine Oxidase (MAO) Inhibition: The structural resemblance to monoamine neurotransmitters suggests that this compound could be a substrate or inhibitor of monoamine oxidase, an enzyme responsible for the degradation of serotonin, dopamine, and norepinephrine.

-

Antibacterial Activity: The general class of compounds has been noted to have potential as antibacterials.[1]

Given these potential activities, 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine could serve as a valuable tool compound for probing the structure-activity relationships of ligands for these targets and as a starting point for the development of novel therapeutics for neurological and psychiatric disorders.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or aerosols.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of all reagents used in its synthesis.

Conclusion

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. This guide provides a foundational framework for its synthesis, purification, and characterization, as well as a rationale for its investigation as a modulator of key neurological targets. The methodologies and predictive data presented herein are intended to facilitate further research into this and related compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956–1964.

-

Semantic Scholar. (Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists). Retrieved from [Link]

- Hansen, M., Phonekeo, K., Paine, J. S., Leth-Petersen, S., Begtrup, M., Bräuner-Osborne, H., & Kristensen, J. L. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.

-

Local Pharma Guide. ([2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-PYRIDIN-3-YLMETHYL-AMINE). Retrieved from [Link]

-

Biomolecules & Therapeutics. (Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship). Retrieved from [Link]

-

PubMed Central. (Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CAS NO. 356093-05-5 | [2-(3,4-DIMETHOXY-PHENYL)-ETHYL]-PYRIDIN-3-YLMETHYL-AMINE | C16H20N2O2 [localpharmaguide.com]

- 3. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists | Semantic Scholar [semanticscholar.org]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine CAS 356093-05-5

An In-Depth Technical Guide to 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine (CAS 356093-05-5)

Executive Summary

This guide provides a comprehensive technical overview of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine, a substituted phenethylamine derivative of significant interest in medicinal chemistry and neuropharmacology. The core structure combines the 3,4-dimethoxyphenethylamine (DMPEA) moiety, an analog of the neurotransmitter dopamine, with a pyridin-3-ylmethyl group.[1] This unique combination presents a compelling scaffold for exploring novel therapeutic agents. While specific research on this exact molecule is not extensively published, its constituent parts suggest potential interactions with monoamine systems and other biological targets.[2][3] This document outlines a robust and logical synthetic pathway via reductive amination, details methods for structural characterization, and discusses the potential biological landscape for this compound based on established principles and data from structurally related molecules.

Compound Profile & Physicochemical Properties

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is a secondary amine featuring a phenethylamine backbone substituted with two methoxy groups on the phenyl ring and a pyridinylmethyl group on the nitrogen atom. These features are critical in defining its solubility, lipophilicity, and potential for interaction with biological targets.[2]

| Property | Value | Source |

| CAS Number | 356093-05-5 | [4] |

| Molecular Formula | C₁₆H₂₀N₂O₂ | [4] |

| Molecular Weight | 272.34 g/mol | [4] |

| Boiling Point (Predicted) | 415.5°C at 760 mmHg | [4] |

| Density (Predicted) | 1.091 g/cm³ | [4] |

| Refractive Index (Predicted) | 1.554 | [4] |

| LogP (Predicted) | 2.822 | [4] |

The starting material, 3,4-Dimethoxyphenethylamine (DMPEA), is a viscous liquid at room temperature and is known to be air-sensitive.[5] It serves as a crucial intermediate in the synthesis of various cardiovascular drugs and is a methylated metabolite of dopamine.[1][5]

Synthetic Strategy: Reductive Amination

The most direct and widely adopted method for synthesizing secondary amines of this class is reductive amination. This strategy involves two key steps: the formation of an imine intermediate from a primary amine and an aldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine. This one-pot approach is highly efficient and atom-economical.[6][7]

The proposed synthesis for 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine involves the reaction of 3,4-dimethoxyphenethylamine (DMPEA) with pyridine-3-carboxaldehyde.

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis and verification of the target compound.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the primary amine (DMPEA) on the carbonyl carbon of pyridine-3-carboxaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is chosen because it is not reactive enough to reduce the aldehyde directly but is highly effective at reducing the protonated imine intermediate. This selectivity prevents side reactions and leads to a cleaner product profile.

Caption: Simplified mechanism of reductive amination.

Detailed Experimental Protocol

Materials:

-

3,4-Dimethoxyphenethylamine (DMPEA, 97%)

-

Pyridine-3-carboxaldehyde (99%)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 97%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dimethoxyphenethylamine (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Add pyridine-3-carboxaldehyde (1.05 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The reaction is typically exothermic. Maintain the temperature at room temperature.

-

Allow the reaction to stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine.

Characterization and Quality Control

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on both the dimethoxyphenyl and pyridine rings. Characteristic signals for the two methoxy groups (~3.8 ppm), the ethyl bridge protons, and the methylene bridge protons. The N-H proton signal will also be present. |

| ¹³C NMR | Resonances for all 16 unique carbon atoms, including the aromatic carbons, the methoxy carbons (~55-56 ppm), and the aliphatic carbons of the ethyl and methylene bridges. |

| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 273.15. |

| FT-IR | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyridine ring, and strong C-O stretching from the methoxy groups. |

| Purity (HPLC) | A single major peak indicating >95% purity is the target for research applications. |

Discussion of Potential Biological Significance

The structural framework of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine positions it as a compound of interest for neuropharmacological and broader medicinal chemistry research.

-

CNS Activity: The core 3,4-dimethoxyphenethylamine (DMPEA) is structurally analogous to dopamine and has been investigated for its potential to modulate monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism.[3] Derivatives of DMPEA are often explored for effects on the central nervous system.[2] The addition of the pyridine moiety can significantly alter receptor binding profiles and pharmacokinetic properties.

-

Scaffold for Drug Discovery: Phenethylamine derivatives are prevalent in therapeutics for CNS disorders.[8] Furthermore, nitrogen-containing heterocyclic structures like pyridine are common in a vast array of biologically active compounds, including anticancer and anti-inflammatory agents.[9][10] This molecule could serve as a key synthetic intermediate or a fragment for building more complex drug candidates.[2]

-

Enzyme Inhibition: The combination of the electron-rich dimethoxy-phenyl ring and the nitrogenous pyridine ring could confer inhibitory activity against various enzymes. For instance, related phenethylamines have been explored as MAO inhibitors, and pyridine-containing structures are found in inhibitors of enzymes like tubulin.[2][9]

Safety and Handling

-

Reactants: 3,4-Dimethoxyphenethylamine is an irritant.[5] Pyridine-3-carboxaldehyde is also an irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Procedure: All operations should be conducted within a certified chemical fume hood.

-

Product: As the toxicological properties of the final compound have not been established, it should be handled with care as a potentially hazardous substance.

References

- Benchchem. (n.d.). 2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine.

- ChemicalBook. (2024, August 20). 2-(3,4-dimethoxyphenyl)ethanamine | 635-85-8.

- ChemBK. (2024, April 10). 2-(3,4-Dimethoxy phenyl)ethyl amine.

- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors.

- Google Patents. (n.d.). US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.

- Echemi. (n.d.). [2-(3,4-dimethoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine.

- Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine.

- ResearchGate. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.

- J-STAGE. (n.d.). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities.

- National Center for Biotechnology Information. (n.d.). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles.

- Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.

- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

- ResearchGate. (2024, June 14). (PDF) β‐Phenethylamine Synthesis: N‐Pyridinium Aziridines as Latent Dual Electrophiles.

- ACS Publications. (2020, April 6). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides | Journal of the American Chemical Society.

-

MDPI. (n.d.). methanone. Retrieved from MDPI website.

- Echemi. (n.d.). [2-(3,4-dimethoxy-phenyl)-ethyl]-pyridin-3-ylmethyl-amine.

- Wiley Online Library. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.

-

MDPI. (n.d.). methanone. Retrieved from MDPI website.

- Scite.ai. (n.d.). β‐Phenethylamine Synthesis: N‐Pyridinium Aziridines as Latent Dual Electrophiles.

- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- National Center for Biotechnology Information. (n.d.). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.

- ResearchGate. (2025, August 6). (PDF) Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach.

Sources

- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-(3,4-dimethoxyphenyl)ethanamine | 635-85-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 7. mdpi.com [mdpi.com]

- 8. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Potential Biological Activity of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and predicted biological activity of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine. As a member of the substituted phenethylamine class, this compound holds potential for interacting with various neuroreceptors, including serotonergic, dopaminergic, and adrenergic systems. This document details a robust synthetic protocol via reductive amination, discusses the physicochemical properties of the molecule, and explores its likely pharmacological profile based on established structure-activity relationships of analogous compounds. This guide is intended to serve as a foundational resource for researchers investigating novel psychoactive compounds and their potential therapeutic applications.

Introduction

Substituted phenethylamines are a broad class of organic compounds with profound implications in medicinal chemistry and neuropharmacology.[1] Their structural similarity to endogenous neurotransmitters such as dopamine, norepinephrine, and serotonin allows them to interact with a wide array of biological targets, leading to diverse physiological effects.[1] These effects can range from central nervous system stimulation and hallucinogenic experiences to antidepressant and anti-Parkinsonian activities.[1] The pharmacological profile of a substituted phenethylamine is exquisitely sensitive to the nature and position of substituents on the phenyl ring, the ethylamine sidechain, and the amino group.[1]

This guide focuses on a specific, yet under-researched, member of this family: 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine . The presence of the 3,4-dimethoxyphenyl moiety is a key structural feature found in numerous psychoactive compounds, while the N-(pyridin-3-ylmethyl) substitution introduces a heterocyclic element that can significantly influence receptor binding and pharmacokinetic properties. This document aims to consolidate the available information on this molecule and provide a scientifically-grounded framework for its synthesis and further investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is characterized by a phenethylamine backbone with two key substitutions: a 3,4-dimethoxy pattern on the phenyl ring and a pyridin-3-ylmethyl group on the terminal amine.

Table 1: Physicochemical Properties of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

| Property | Value | Source |

| Molecular Formula | C16H20N2O2 | [2] |

| Molecular Weight | 272.34 g/mol | [2] |

| CAS Number | 356093-05-5 | [2] |

| Boiling Point | 415.5°C at 760 mmHg | [2] |

| Density | 1.091 g/cm³ | [2] |

| LogP (calculated) | 2.822 | [2] |

The dimethoxy substitution on the phenyl ring is known to enhance the affinity of phenethylamines for serotonin receptors.[3] The N-pyridinylmethyl group introduces a polar, aromatic heterocycle, which can potentially engage in additional hydrogen bonding or pi-stacking interactions within a receptor's binding pocket, thereby influencing its affinity and selectivity.

Synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

The most logical and widely employed method for the synthesis of N-substituted phenethylamines is reductive amination .[4] This two-step, one-pot reaction involves the condensation of a primary amine with an aldehyde to form an imine, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Protocol: Reductive Amination

This protocol is based on established methodologies for the synthesis of analogous N-benzyl phenethylamines and the known synthesis of the isomeric 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine.[4]

Starting Materials:

-

3,4-Dimethoxyphenethylamine

-

Pyridine-3-carboxaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine-3-carboxaldehyde (1.1 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for reductive aminations.

-

Acid Catalyst (Optional but Recommended): A catalytic amount of glacial acetic acid can be added to promote both imine formation and the subsequent reduction.

-

Reaction Monitoring: Continue stirring the reaction at room temperature overnight. Monitor the reaction for the disappearance of the starting materials and the formation of the product by TLC.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine.

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen over stronger reducing agents like sodium borohydride or lithium aluminum hydride because it is less basic and does not reduce the starting aldehyde, leading to a cleaner reaction with fewer byproducts.

-

Solvent: Anhydrous dichloromethane is a common solvent for reductive amination as it is inert and effectively dissolves the reactants.

-

Stoichiometry: A slight excess of the aldehyde is used to ensure complete consumption of the more valuable amine starting material.

Characterization

The identity and purity of the synthesized 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Predicted Biological Activity and Mechanism of Action

Interaction with Serotonin Receptors

The phenethylamine scaffold, particularly with methoxy substitutions on the phenyl ring, is a well-established pharmacophore for serotonin receptor agonists.[3] The N-benzyl substitution on phenethylamines has been shown to dramatically increase affinity for the 5-HT2A receptor.[5] It is therefore highly probable that 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine will exhibit significant affinity for serotonin receptors, particularly the 5-HT2A subtype.

Diagram 1: Hypothesized Interaction at the 5-HT2A Receptor

Caption: Hypothesized binding and activation of the 5-HT2A receptor.

Interaction with Dopamine and Adrenergic Receptors

Phenethylamine derivatives are also known to interact with dopamine and adrenergic receptors.[[“]] The N-substituent can influence the affinity and selectivity for these receptors.[[“]] It is plausible that 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine may also exhibit some affinity for dopamine D2/D3 receptors and various adrenergic receptor subtypes.[8]

Monoamine Oxidase Inhibition

Some phenethylamines are known to be inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.[9][10] This inhibition can lead to increased levels of serotonin, dopamine, and norepinephrine in the synapse, contributing to the overall psychoactive effects. Further studies would be required to determine if 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine possesses MAO-inhibitory properties.

Future Directions and Research Perspectives

The information presented in this guide highlights 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine as a compound of interest for further neuropharmacological investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: A detailed, published synthesis with full analytical characterization is necessary to provide a reliable source of the compound for research purposes.

-

In Vitro Receptor Binding and Functional Assays: Comprehensive screening against a panel of serotonin, dopamine, and adrenergic receptors, as well as monoamine transporters, is crucial to elucidate its pharmacological profile.

-

In Vivo Behavioral Studies: Animal models can be used to assess the psychoactive and potential therapeutic effects of the compound.

-

Metabolism and Pharmacokinetic Studies: Understanding the metabolic fate and pharmacokinetic profile of the compound is essential for any potential therapeutic development.

Diagram 2: Proposed Research Workflow

Caption: A logical workflow for the further investigation of the topic compound.

Conclusion

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine represents a compelling target for neuropharmacological research. Its molecular structure suggests a high likelihood of interaction with key central nervous system receptors, particularly the serotonin 5-HT2A receptor. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological activities. While its specific pharmacological profile remains to be elucidated, the information compiled herein serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of novel substituted phenethylamines.

References

-

Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. [Link]

-

Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors. [Link]

-

Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors. [Link]

-

McCorvy, J. D., et al. (2012). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 82(2), 279–289. [Link]

-

Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors. [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. [Link]

-

PubChem. (n.d.). 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine. [Link]

-

Ask, A. L., et al. (1986). Selective inhibition of monoamine oxidase by p-aminosubstituted phenylalkylamines in catecholaminergic neurones. Neuropharmacology, 25(1), 33–40. [Link]

-

Kim, J. Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176–182. [Link]

-

Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. [Link]

-

Yuan, J., et al. (2011). High-affinity and selective dopamine D3 receptor full agonists. ACS Medicinal Chemistry Letters, 2(12), 939–944. [Link]

-

Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 545–553. [Link]

-

ResearchGate. (2025). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]

-

Oishi, A., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712–2719. [Link]

-

Martin, M., et al. (1983). Correlation between affinity toward adrenergic receptors and approximate electrostatic potentials of phenylethylamine derivatives. 1. Effects of the side chain. Journal of Medicinal Chemistry, 26(11), 1547–1551. [Link]

-

Korea Science. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. [Link]

-

Biomolecules & Therapeutics. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

-

Fisher, M. H., et al. (1998). 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 8(15), 1937–1942. [Link]

-

MDPI. (n.d.). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. [Link]

-

PubMed Central. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

-

ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

Staub, R. A., Gillin, J. C., & Wyatt, R. J. (1980). Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys. Biological Psychiatry, 15(3), 429–436. [Link]

- Google Patents. (n.d.). Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

-

MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

-

Ho, B. T., et al. (1977). Irreversible inhibition of monoamine oxidase by some components of cigarette smoke. Life Sciences, 20(8), 1301–1305. [Link]

-

Knoll, J., et al. (1996). Phenylethylamine and tyramine are mixed-acting sympathomimetic amines in the brain. Life Sciences, 58(25), 2101–2114. [Link]

-

Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Journal of Addictive Diseases, 34(4), 312–322. [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. consensus.app [consensus.app]

- 8. High-affinity and selective dopamine D3 receptor full agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective inhibition of monoamine oxidase by p-aminosubstituted phenylalkylamines in catecholaminergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

This guide provides a comprehensive overview of the synthetic pathways leading to 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine, a substituted phenethylamine derivative with potential applications in medicinal chemistry and neuropharmacology. The structural features, including the dimethoxyphenyl group and the pyridinylmethyl moiety, make it an interesting scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols and insights into the synthetic process.

Introduction

The target molecule, 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine, belongs to a class of compounds that are structurally related to neurotransmitters. The 3,4-dimethoxyphenethylamine (DMPEA) core is a known psychoactive substance, and derivatives of this structure are often explored for their potential to interact with the central nervous system. The addition of the pyridin-3-ylmethyl group can significantly alter the molecule's polarity, lipophilicity, and ability to interact with biological targets, making it a valuable subject for further investigation.

This guide will primarily focus on the most efficient and widely applicable synthetic strategy for the construction of the core secondary amine: reductive amination . An alternative N-alkylation approach will also be discussed.

Core Synthetic Strategy: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, valued for its high yields and broad applicability in forming primary, secondary, and tertiary amines.[1] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[1]

For the synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine, two convergent reductive amination pathways are plausible, each offering distinct advantages depending on the availability of starting materials.

Caption: Convergent synthetic routes to the target molecule via reductive amination.

Pathway A, which utilizes 2-(3,4-dimethoxyphenyl)ethanamine and pyridine-3-carbaldehyde, is often preferred due to the commercial availability and stability of these precursors.

Pathway A: Detailed Experimental Protocol

This pathway involves the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with pyridine-3-carbaldehyde to form an intermediate imine, which is subsequently reduced.

Step 1: Imine Formation

The initial step is the condensation of the primary amine with the aldehyde to form a Schiff base (imine). This reaction is typically carried out in an anhydrous solvent to drive the equilibrium towards the product by removing water.

-

Protocol:

-

To a solution of 2-(3,4-dimethoxyphenyl)ethanamine (1.0 eq) in anhydrous toluene, add pyridine-3-carbaldehyde (1.0-1.1 eq).

-

Fit the reaction vessel with a Dean-Stark apparatus to azeotropically remove water.

-

Reflux the mixture for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature.

-

Evaporate the solvent under reduced pressure to yield the crude imine. This intermediate can be recrystallized from a suitable solvent like ethanol if necessary.[2]

-

Causality of Experimental Choices:

-

Anhydrous Toluene: Toluene is an excellent solvent for this reaction as it is non-polar enough to dissolve the reactants and forms an azeotrope with water, facilitating its removal and driving the reaction forward.

-

Dean-Stark Apparatus: This piece of glassware is crucial for the efficient removal of water, which is a byproduct of the condensation reaction. Its removal prevents the reverse reaction (hydrolysis of the imine) from occurring.

Step 2: Reductive Amination (Reduction of the Imine)

The crude or purified imine is then reduced to the target secondary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.

-

Protocol:

-

Dissolve the imine from the previous step in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]

-

Causality of Experimental Choices:

-

Sodium Borohydride (NaBH₄): This reducing agent is selective for the reduction of imines and carbonyls and is generally unreactive towards other functional groups that might be present. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Methanol: Methanol is a good solvent for both the imine and NaBH₄. It also serves as a proton source to protonate the nitrogen atom during the reduction mechanism.

-

Low Temperature Addition: The addition of NaBH₄ at low temperatures helps to control the reaction rate and prevent potential side reactions.

Quantitative Data Summary (Pathway A)

| Step | Reactants | Key Reagents/Solvents | Typical Yield |

| Imine Formation | 2-(3,4-dimethoxyphenyl)ethanamine, Pyridine-3-carbaldehyde | Toluene | >90% (crude) |

| Reductive Amination | Imine intermediate | NaBH₄, Methanol | 70-85% |

Synthesis of Precursors

The successful synthesis of the target molecule relies on the availability of high-quality precursors. The following sections detail the synthesis of the key starting materials for Pathway A.

Synthesis of 2-(3,4-dimethoxyphenyl)ethanamine

This key intermediate is often prepared via the reduction of 3,4-dimethoxyphenylacetonitrile.[3]

Caption: Synthesis of 2-(3,4-dimethoxyphenyl)ethanamine.

-

Protocol: Catalytic Hydrogenation

-

In a high-pressure hydrogenation vessel, charge a solution of 3,4-dimethoxyphenylacetonitrile in a suitable solvent (e.g., methanol or ethanol) containing a catalytic amount of a hydrogenation catalyst such as Raney Nickel or Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Heat the reaction mixture to 50-80 °C and agitate vigorously.

-

Monitor the reaction progress by monitoring hydrogen uptake.

-

Once the reaction is complete, cool the vessel, and carefully filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(3,4-dimethoxyphenyl)ethanamine, which can be purified by distillation under reduced pressure.

-

Causality of Experimental Choices:

-

Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitriles to primary amines. It avoids the use of stoichiometric metal hydride reagents and often results in high yields with minimal side products.

-

Raney Nickel or Pd/C: These are highly active and commonly used catalysts for the hydrogenation of nitriles.

Synthesis of 3,4-Dimethoxyphenylacetonitrile

This nitrile can be prepared from 3,4-dimethoxybenzaldehyde. A common route involves the conversion of the aldehyde to an aldoxime, followed by dehydration.[4][5][6]

-

Protocol: Aldoxime Formation and Dehydration

-

Aldoxime Formation: React 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate in a suitable solvent.[4][5]

-

Dehydration: The resulting aldoxime is then dehydrated to the nitrile. This can be achieved using various dehydrating agents, such as acetic anhydride, or by refluxing with a base and a phase-transfer catalyst.[4][5] A method using potassium hydroxide and tetrabutylammonium bromide in DMSO has been reported with good yields.[5]

-

Alternative Synthetic Route: N-Alkylation

An alternative approach to the target molecule is the direct N-alkylation of 2-(3,4-dimethoxyphenyl)ethanamine with a suitable pyridin-3-ylmethyl electrophile, such as 3-(chloromethyl)pyridine.

Caption: N-Alkylation route to the target molecule.

-

Protocol:

-

Dissolve 2-(3,4-dimethoxyphenyl)ethanamine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

Add 3-(chloromethyl)pyridine hydrochloride (1.0-1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring by TLC.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the crude product by column chromatography.

-

Causality of Experimental Choices:

-

Polar Aprotic Solvent: Solvents like DMF or acetonitrile are suitable for SN2 reactions as they can dissolve the reactants and do not interfere with the nucleophilic attack.

-

Base: A base is required to deprotonate the primary amine, increasing its nucleophilicity, and to neutralize the HCl generated from the reaction with 3-(chloromethyl)pyridine hydrochloride.

Conclusion

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is most effectively achieved through a reductive amination strategy. This approach is robust, high-yielding, and allows for the convergent assembly of the target molecule from readily accessible precursors. The detailed protocols and explanations provided in this guide offer a solid foundation for researchers to successfully synthesize this and structurally related compounds for further investigation in the fields of medicinal chemistry and drug discovery.

References

-

Ohta, A., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-9. [Link]

-

PrepChem.com (n.d.). Synthesis of a. 2-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-1-cyano-ethane. Retrieved from [Link]

- Google Patents (2009). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

Patsnap (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka. [Link]

-

WIPO Patentscope (2009). 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. [Link]

- Google Patents (1998). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

- Google Patents (2011). CN102060681A - Preparation method of 3,4-dimethoxybenzene acetaldehyde.

-

ChemBK (2024). 2-(3,4-Dimethoxy phenyl)ethyl amine. [Link]

- Google Patents (1990). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

-

GalChimia (2014). A New Way to Amines. [Link]

-

MDPI (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

- Google Patents (2009). US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.

-

ResearchGate (n.d.). Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14). Retrieved from [Link]

-

Studylib (n.d.). Amine Synthesis Report: Reductive Amination & Analysis. [Link]

Sources

- 1. studylib.net [studylib.net]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 5. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-Depth Technical Guide to the Physical Characteristics of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(pyridin-3-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(pyridin-3-ylmethyl)amine is a tertiary amine featuring a dimethoxyphenyl ethyl group and a pyridinylmethyl group attached to a central nitrogen atom. This unique structural arrangement suggests its potential for diverse applications in medicinal chemistry and drug discovery. The presence of the dimethoxyphenyl moiety, a common feature in many biologically active compounds, coupled with the pyridine ring, a key heterocycle in numerous pharmaceuticals, makes this molecule a subject of interest for researchers exploring novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, alongside standardized protocols for their experimental determination, to support ongoing and future research endeavors.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

-

IUPAC Name: N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(pyridin-3-ylmethyl)amine[1]

-

CAS Number: 356093-05-5[1]

-

Molecular Formula: C₁₆H₂₀N₂O₂[1]

-

Molecular Weight: 272.34 g/mol [1]

-

Chemical Structure:

Caption: 2D structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(pyridin-3-ylmethyl)amine

Physicochemical Properties

A summary of the key physicochemical properties of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(pyridin-3-ylmethyl)amine is presented in the table below. These parameters are fundamental for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 272.34 g/mol | [1] |

| Boiling Point | 415.5 °C at 760 mmHg | [1] |

| Density | 1.091 g/cm³ | [1] |

| Refractive Index | 1.554 | [1] |

| Flash Point | 205.1 °C | [1] |

| XLogP3 | 2.8 | [1] |

Note on Physical State and Appearance: While not explicitly documented in readily available literature, based on its molecular weight and structure, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(pyridin-3-ylmethyl)amine is predicted to be a high-boiling point liquid or a low-melting point solid at room temperature. Its appearance is likely to be a colorless to pale yellow oil or solid.

Experimental Protocols for Physical Characterization

The following section details standardized experimental procedures for determining the key physical characteristics of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(pyridin-3-ylmethyl)amine. These protocols are designed to ensure accuracy and reproducibility of the obtained data.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

For N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(pyridin-3-ylmethyl)amine, should it be isolated as a solid, this method would be appropriate. A structurally related compound, N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, is an off-white powder with a reported melting point of 123.00 °C.[2] This suggests that the title compound, if crystalline, may also have a melting point in a similar range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding a compound's solubility in various solvents is crucial for its purification, formulation, and biological testing.

Methodology: Equilibrium Shake-Flask Method

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane).

-

Sample Preparation: An excess amount of the compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Based on its calculated XLogP3 of 2.8, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(pyridin-3-ylmethyl)amine is expected to have moderate lipophilicity.[1] Therefore, it is likely to be sparingly soluble in water and more soluble in organic solvents. A related compound, N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, is reported to be soluble in non-polar organic solvents and insoluble in water, but sparingly soluble in ethanol.[2]

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethoxyphenyl and pyridinyl rings. The two methoxy groups on the benzene ring would appear as singlets around 3.8-3.9 ppm. The ethyl and methyl groups of the side chains would exhibit multiplets and singlets, respectively, in the aliphatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the 16 carbon atoms in the molecule. The carbons of the aromatic rings would resonate in the downfield region (typically 110-160 ppm), while the aliphatic carbons would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

-

C=C and C=N stretching vibrations from the aromatic and pyridine rings.

-

C-O stretching from the methoxy groups.

-

C-N stretching from the tertiary amine.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 272.34. Fragmentation patterns would likely involve cleavage of the bonds adjacent to the nitrogen atom, providing further structural information.

Biological Context and Potential Applications

The chemical structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(pyridin-3-ylmethyl)amine suggests potential biological activity. One chemical supplier has categorized it under "Antibacterials," indicating a potential application in this area.[1] The 3,4-dimethoxyphenylethylamine moiety is a core structure in many alkaloids and synthetic compounds with a wide range of pharmacological effects, including anti-ulcer activities.[3] The pyridine ring is also a common feature in many drugs.

Further research is required to elucidate the specific biological targets and mechanism of action of this compound. Potential areas of investigation could include its interaction with bacterial enzymes or cell wall components, or its effects on various signaling pathways in mammalian cells.

Caption: Potential Biological Relevance.

Conclusion

This technical guide has synthesized the available information on the physical and chemical characteristics of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(pyridin-3-ylmethyl)amine. While some key experimental data, such as a definitive melting point and detailed solubility profile, are yet to be reported in publicly accessible literature, this document provides a solid foundation for researchers working with this compound. The provided experimental protocols offer standardized methods for obtaining this missing data, which will be crucial for any further development and application of this molecule. The preliminary indication of its potential as an antibacterial agent, along with the known bioactivities of its core structural motifs, warrants further investigation into its pharmacological properties.

References

-

PubChem. N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. [Link]

-

Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719. [Link]

-

Molbank. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Link]

Sources

Biological activity of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

An In-depth Technical Guide to the Biological Activity of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

Foreword: A Molecule of Inferred Potential

In the landscape of drug discovery and molecular biology, the journey often begins not with a known entity, but with a structural hypothesis. 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine, identified by CAS Number 356093-05-5[1], represents such a case. While direct, extensive biological data for this specific molecule remains nascent, its architecture provides a compelling blueprint for predictable and testable biological activities. This guide is structured to move beyond a simple recitation of facts, instead offering a research-centric framework for its investigation. We will deconstruct its molecular features, infer its potential activities based on well-characterised structural analogs, and provide robust, validated protocols to systematically explore its therapeutic promise. This document is intended for the research professional who understands that true insight lies in the logical progression from chemical structure to biological function.

Molecular Identity and Structural Rationale

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is a substituted phenethylamine derivative.[2] Its core structure is of significant interest as it is an analog of the human neurotransmitter dopamine and is closely related to 3,4-Dimethoxyphenethylamine (DMPEA), a compound known to interact with monoamine systems.[3]

The molecule can be logically dissected into two key pharmacophores:

-

The 2-(3,4-dimethoxyphenyl)ethylamine Backbone: This moiety is the foundational element, providing a structural mimic of catecholamines. The dimethoxy substitution is critical, as it is known to influence blood-brain barrier permeability and metabolic stability compared to the hydroxyl groups of dopamine. Derivatives of this core have been investigated for a range of activities, including anti-ulcer properties.[4]

-

The N-(pyridin-3-ylmethyl) Substituent: The introduction of the pyridine ring is a common strategy in medicinal chemistry to modulate solubility, introduce hydrogen bonding capabilities, and target specific enzyme or receptor pockets. The pyridine moiety is a well-established component in a multitude of bioactive agents, including potent kinase inhibitors.[5][6]

This hybrid structure logically suggests that its biological activities may lie at the intersection of neuropharmacology and enzyme inhibition, a hypothesis that forms the basis of this guide.

| Identifier | Value |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine |

| CAS Number | 356093-05-5[1][7] |

| Molecular Formula | C₁₆H₂₀N₂O₂[1][7] |

| Molecular Weight | 272.34 g/mol [1] |

| Class | Substituted Phenethylamine |

Synthesis and Characterization: A Validated Pathway

A robust and reproducible synthesis is the bedrock of any biological investigation. While multiple routes exist for related compounds[8][9], a standard reductive amination protocol, adapted from the synthesis of its pyridin-4-ylmethyl isomer, offers a reliable and high-yield approach.[2]

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesis.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and product verification.

-

Reactant Solubilization: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3,4-dimethoxybenzaldehyde in anhydrous methanol.

-

Imine Formation: Add 1.1 equivalents of pyridin-3-ylmethanamine to the solution. Stir the reaction mixture at room temperature.

-

Causality Insight: An acidic or basic catalyst is often used, but the inherent basicity of the amine is typically sufficient for imine formation. The reaction progress can be monitored via Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

-

-

Reduction: After confirming the formation of the imine intermediate (typically 1-2 hours), cool the reaction mixture to 0°C in an ice bath. Add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise over 30 minutes.

-

Expertise Note: NaBH₄ is a mild reducing agent selective for the imine, preventing reduction of the aromatic rings. Portion-wise addition is a critical safety and control measure to manage the exothermic reaction and hydrogen gas evolution.

-

-

Quenching and Extraction: Once the reaction is complete (as determined by TLC), slowly add deionized water to quench any unreacted NaBH₄. Remove the methanol under reduced pressure. Extract the aqueous residue three times with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product should be purified using column chromatography on silica gel.

-

Characterization: Verify the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Hypothesized Biological Activities and Screening Strategy

Based on the structural analysis, we can formulate several primary hypotheses for the biological activity of this compound. The following sections outline these hypotheses and present the experimental protocols required for their validation.

Neuropharmacological Potential: A Monoamine Modulator?

The structural similarity to DMPEA strongly suggests a potential interaction with the monoaminergic system.[2][3] DMPEA is a known weak monoamine oxidase (MAO) inhibitor and shows some affinity for serotonin receptors.[3][10] Therefore, our primary hypothesis is that 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine may function as a MAO inhibitor or a serotonin/dopamine receptor ligand.

Caption: A generalized workflow for in vitro screening.

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay provides a quantitative measure of the compound's ability to inhibit MAO-A and MAO-B.

-

Prepare Reagents:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4.

-

Enzyme: Recombinant human MAO-A or MAO-B.

-

Substrate: A non-fluorescent MAO substrate that yields a fluorescent product (e.g., Amplex Red reagent).

-

Detection Reagent: Horseradish peroxidase (HRP).

-

Test Compound: Serial dilutions of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine in assay buffer.

-

Positive Control: Clorgyline (for MAO-A) or Pargyline (for MAO-B).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer containing the MAO enzyme.

-

Add 25 µL of the test compound dilutions or control.

-

Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the substrate/HRP mixture.

-

-

Data Acquisition: Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Trustworthiness Check: The inclusion of potent, known inhibitors as positive controls validates the assay's sensitivity and performance.

-

Kinase Inhibition Potential

The pyridinyl-amine structure is a common feature in many ATP-competitive kinase inhibitors.[5][6] This makes the compound a candidate for screening against a panel of kinases, particularly those relevant to oncology, such as Cyclin-Dependent Kinase 2 (CDK2).

Protocol: In Vitro CDK2/Cyclin A Kinase Assay (Luminescent)

This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.

-

Prepare Reagents:

-

Kinase Buffer: Standard buffer containing MgCl₂, DTT, and BSA.

-

Enzyme: Recombinant CDK2/Cyclin A complex.

-

Substrate: A suitable peptide substrate for CDK2 (e.g., a histone H1-derived peptide).

-

ATP: At a concentration near the Kₘ for CDK2.

-

Test Compound: Serial dilutions.

-

Positive Control: A known CDK2 inhibitor (e.g., Roscovitine).

-

Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

-

Assay Procedure:

-

Add kinase, substrate, and test compound to the wells of a 384-well plate.

-

Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Luminescence is proportional to the amount of ADP formed and thus to kinase activity. Calculate IC₅₀ values as described in the MAO assay protocol.

Proposed Mechanism of Action: A Hypothetical Signaling Pathway

Assuming the compound is active as a serotonin 5-HT₂ₐ receptor agonist, a plausible mechanism would involve the Gq/11 signaling cascade. This is a well-established pathway for this receptor subtype.

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 4. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine | C16H20N2O2 | CID 1988042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]

- 10. 2-(3,4-dimethoxyphenyl)ethanamine | 635-85-8 [chemicalbook.com]

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine mechanism of action

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine is a novel phenethylamine derivative with an uncharacterized pharmacological profile. Due to the absence of direct empirical data, this guide synthesizes established structure-activity relationships (SAR) from analogous compounds to construct a robust, testable hypothesis for its mechanism of action. We predict this compound primarily functions as a potent agonist at serotonin 5-HT₂A and 5-HT₂C receptors, a characteristic conferred by its N-benzyl-substituted phenethylamine scaffold. A secondary, and likely weaker, mechanism is proposed to be the inhibition of monoamine oxidase (MAO), based on its 3,4-dimethoxyphenethylamine (DMPEA) core. This document provides a detailed overview of these hypothesized mechanisms, the underlying signaling pathways, and a comprehensive experimental workflow designed to validate these predictions, offering a foundational roadmap for future investigation.

Introduction and Structural Rationale

The compound 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine (PubChem CID: 1988042) belongs to the phenethylamine class, a foundational scaffold for numerous endogenous neurotransmitters, psychoactive compounds, and therapeutic agents[1][2]. Its structure contains two key moieties that inform its predicted pharmacology:

-

A 3,4-dimethoxyphenethylamine (DMPEA) core: This structure is chemically related to dopamine and is the backbone of psychoactive compounds. DMPEA itself and its derivatives are known to inhibit monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine[3][4].

-

An N-(pyridin-3-ylmethyl) substituent: This group is a bioisostere of the N-benzyl group. The addition of an N-benzyl moiety to a phenethylamine core is a well-established strategy for dramatically increasing binding affinity and agonist potency at the serotonin 5-HT₂A receptor[5][6][7]. The N-benzylphenethylamine class, often referred to as "NBOMes," includes some of the most potent hallucinogens known, which mediate their effects primarily through 5-HT₂A receptor activation[5][8].

Based on this structural analysis, we hypothesize a dual mechanism of action, with serotonergic activity being dominant. A closely related analog, 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine, is noted in chemical supplier literature as a compound of interest for its potential to modulate serotonergic and noradrenergic systems, lending further support to this hypothesis[9].

Hypothesized Primary Mechanism: Serotonin 5-HT₂A/₂C Receptor Agonism

The principal mechanism of action is predicted to be agonism at the 5-HT₂A and, likely to a similar extent, the 5-HT₂C receptor. N-benzylphenethylamines consistently demonstrate subnanomolar to low nanomolar potencies at these receptors[6].

The Role of the 5-HT₂A Receptor and Downstream Signaling

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that couples to the Gαq/11 subfamily. Its activation is central to the effects of classic psychedelic compounds and plays a crucial role in processes such as learning, memory, and perception.

Agonist binding to the 5-HT₂A receptor initiates the following signaling cascade:

-

Gαq Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

-

PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Second Messenger Action:

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).

-

-